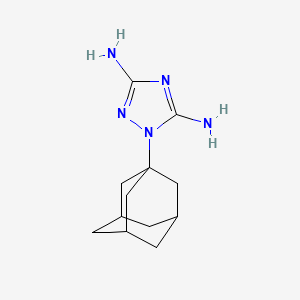
1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as Flurothyl, is a chemical compound that has been widely used in scientific research. Flurothyl is a convulsant drug that is commonly used to induce seizures in laboratory animals. The compound has been studied extensively for its mechanism of action and its potential applications in the treatment of neurological disorders.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through inhibition of the GABA-A receptor. 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is thought to increase the release of glutamate, which in turn leads to increased neuronal activity and seizure activity.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. The compound has been found to increase the release of glutamate and other excitatory neurotransmitters, leading to increased neuronal activity and seizure activity. 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been shown to decrease the activity of inhibitory neurotransmitters such as GABA, further contributing to seizure activity.
实验室实验的优点和局限性
The main advantage of using 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione in laboratory experiments is its ability to reliably induce seizures in laboratory animals. This allows researchers to study the underlying mechanisms of seizure activity and develop new treatments for these disorders. However, 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a number of limitations, including its potential toxicity and the fact that it may not accurately reflect the underlying mechanisms of epilepsy in humans.
未来方向
There are a number of future directions for research on 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione. One area of research is the development of new drugs that can modulate the activity of the GABA-A receptor and other neurotransmitter systems involved in seizure activity. Another area of research is the investigation of the potential therapeutic benefits of 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione and other convulsant drugs in the treatment of neurological disorders. Finally, researchers are also exploring new methods for inducing seizures in laboratory animals that may be safer and more effective than 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a chemical compound that has been widely used in scientific research to study the mechanisms of epilepsy and other neurological disorders. The compound has been shown to reliably induce seizures in laboratory animals, allowing researchers to study the underlying mechanisms of seizure activity and develop new treatments for these disorders. While 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a number of limitations, it remains an important tool in the study of neurological disorders and has the potential to lead to new treatments for these conditions.
合成方法
The synthesis of 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione involves the reaction of 4-fluorobenzaldehyde with phenethylamine to form 1-(4-fluorophenyl)-3-phenylpropan-1-amine. This intermediate is then reacted with succinic anhydride to form 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.
科学研究应用
1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study the mechanisms of epilepsy and other neurological disorders. The compound is commonly used to induce seizures in laboratory animals, which allows researchers to study the underlying mechanisms of seizure activity and develop new treatments for these disorders. 1-(4-fluorophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been used to study the effects of various drugs on seizure activity and to investigate the potential therapeutic benefits of these drugs.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-12(13-5-3-2-4-6-13)16-11-17(21)20(18(16)22)15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDCVTBVOYCVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4984830.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)
![(1H-indol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4984858.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)
![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)
![1-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4984888.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)


![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)
![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4984927.png)